His-Ser-Arg

Cell Adhesion Integrin α5β1 Peptide Motif Specificity

His-Ser-Arg (HSR) is a synthetic tripeptide comprising L-histidine, L-serine, and L-arginine, corresponding to the innermost active core of the fibronectin-derived synergy motif PHSRN (Pro-His-Ser-Arg-Asn). This tripeptide retains the Ser-Arg dipeptide unit that alanine-scanning mutagenesis has identified as indispensable for α5β1 integrin-mediated cell adhesion, corneal epithelial migration, and wound healing potentiation.

Molecular Formula C15H26N8O5
Molecular Weight 398.42 g/mol
CAS No. 628339-58-2
Cat. No. B12578020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHis-Ser-Arg
CAS628339-58-2
Molecular FormulaC15H26N8O5
Molecular Weight398.42 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)N
InChIInChI=1S/C15H26N8O5/c16-9(4-8-5-19-7-21-8)12(25)23-11(6-24)13(26)22-10(14(27)28)2-1-3-20-15(17)18/h5,7,9-11,24H,1-4,6,16H2,(H,19,21)(H,22,26)(H,23,25)(H,27,28)(H4,17,18,20)/t9-,10-,11-/m0/s1
InChIKeyFHKZHRMERJUXRJ-DCAQKATOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





His-Ser-Arg (CAS 628339-58-2): Procurement-Grade Tripeptide for Integrin-Mediated Cell Adhesion Research


His-Ser-Arg (HSR) is a synthetic tripeptide comprising L-histidine, L-serine, and L-arginine, corresponding to the innermost active core of the fibronectin-derived synergy motif PHSRN (Pro-His-Ser-Arg-Asn) [1]. This tripeptide retains the Ser-Arg dipeptide unit that alanine-scanning mutagenesis has identified as indispensable for α5β1 integrin-mediated cell adhesion, corneal epithelial migration, and wound healing potentiation [2]. Unlike its sequence isomers—His-Arg-Ser, Ser-His-Arg, Ser-Arg-His, Arg-Ser-His, or Arg-His-Ser—which share the identical molecular formula (C₁₅H₂₆N₈O₅, MW 398.42) but lack documented integrin-recognition activity, HSR provides a structurally defined minimal pharmacophore suitable for structure-activity relationship (SAR) studies, biomaterial functionalization, and integrin-targeted therapeutic development [3].

Why His-Arg-Ser or Other Sequence Isomers Cannot Substitute for His-Ser-Arg in Integrin Biology Assays


The tripeptide His-Ser-Arg exists within a landscape of six linear sequence isomers that are chemically indistinguishable by molecular formula (C₁₅H₂₆N₈O₅) and equal molecular weight (398.42 Da) [1][2]. This compositional identity creates a high-risk procurement scenario in which an isomer such as His-Arg-Ser or Ser-Arg-His may be inadvertently sourced as a presumed generic substitute. However, published specificity data demonstrate that the N→C terminal order His→Ser→Arg is non-negotiable for biological function: in the context of the fibronectin PHSRN motif, scrambled sequences (e.g., HRPSN) fail entirely to support cell attachment [3], and alanine-substitution studies identify the Ser and Arg residues within the native HSR order as the two indispensable amino acids for promoting corneal epithelial migration ex vivo [4]. Furthermore, the PHSRN peptide—in which His-Ser-Arg constitutes residues 2–4—binds the α5β1 integrin competitively with RGD, a property that is abolished upon sequence permutation [3]. Consequently, the selection of His-Ser-Arg over any sequence isomer is not a matter of vendor preference but of experimental validity, as only the correct sequential order preserves the integrin-recognition pharmacophore.

Quantitative Differentiation Evidence for His-Ser-Arg (CAS 628339-58-2) Versus Closest Analogs


Cell Attachment: PHSRN (Containing His-Ser-Arg) vs. Scrambled HRPSN — Sequence-Specific Integrin Engagement

In a rigorously controlled self-assembled monolayer (SAM) model system, the PHSRN peptide—whose core tripeptide is His-Ser-Arg—supported efficient attachment of baby hamster kidney (BHK) cells and 3T3 Swiss fibroblasts at a level comparable to the canonical RGD adhesion peptide, whereas the scrambled sequence HRPSN failed entirely to support cell attachment [1]. This binary outcome establishes that the linear His-Ser-Arg order, not merely the presence of His, Ser, and Arg residues, is the structural determinant of integrin-mediated cell adhesion.

Cell Adhesion Integrin α5β1 Peptide Motif Specificity

Synergistic Enhancement of Osteoblast Adhesion: Colocalized RGD + PHSRN (His-Ser-Arg-containing) vs. RGD Alone

When colocalized with the RGD motif on PEG-based biomaterial surfaces using a polyglycine spacer that recapitulates the native ~40 Å inter-motif distance in fibronectin, the PHSRN sequence (His-Ser-Arg is residues 2–4) significantly improved MC3T3-E1 osteoblast adhesion, spreading, and focal contact formation compared to surfaces presenting RGD alone [1]. Additionally, proliferation, alkaline phosphatase activity, and matrix mineralization were all enhanced on the RGD + PHSRN co-presenting surfaces relative to RGD-only controls.

Osteoblast Adhesion Biomaterial Surface Engineering Integrin Synergy

Competitive Integrin-Binding Evidence: Soluble PHSRN (His-Ser-Arg Core) Partially Inhibits RGD-Mediated Cell Attachment

In competitive inhibition experiments, soluble PHSRN peptide (containing the His-Ser-Arg tripeptide core) partially inhibited the attachment of 3T3 fibroblasts to monolayers presenting RGD, while soluble RGD peptide completely inhibited attachment to RGD-presenting surfaces [1]. This partial but specific inhibition demonstrates that the His-Ser-Arg-containing peptide engages the same integrin binding pocket as RGD yet with a distinct binding mode or affinity, consistent with its classification as a synergy rather than primary adhesion motif. Additionally, IMR-90 fibroblast attachment to PHSRN-presenting surfaces was blocked by anti-α5 and anti-β1 integrin antibodies, confirming α5β1 as the cognate receptor [1].

Integrin α5β1 Pharmacology Competitive Binding Peptide Inhibitor

Alanine-Scanning Mutagenesis of PHSRN: Ser-Arg Motif (Within His-Ser-Arg) Identified as Indispensable for Corneal Epithelial Migration

Systematic alanine-substitution analysis of the Ac-PHSRN-NH₂ pentapeptide revealed that replacement of either the Ser or Arg residue with alanine substantially diminished or abolished promotion of rabbit corneal epithelial migration ex vivo, whereas substitution of Pro, His, or Asn was relatively well tolerated [1]. The Ser-Arg dipeptide unit—which corresponds exactly to residues 2 and 3 of the His-Ser-Arg tripeptide—was thus identified as the critical pharmacophoric element. Elongation and deletion experiments further demonstrated that the full PHSRN pentapeptide length represents the minimum essential sequence for activity [1].

Corneal Wound Healing Alanine Scanning Peptide Structure-Activity Relationship

Procurement-Grade Purity and Synthesis Reproducibility of His-Ser-Arg vs. Sequence Isomer His-Arg-Ser

Commercial synthesis specifications for His-Ser-Arg (CAS 628339-58-2) indicate availability at 95% and 98% HPLC purity grades, with salt-form optionality (TFA, HAc, HCl) and a typical synthesis turnaround of 2–3 weeks . His-Arg-Ser (the HRS isomer, no unique CAS assigned in the same database) is offered under identical purity specifications, synthesis timeline, and storage conditions . This parity in synthetic accessibility means that procurement decisions cannot rely on purity or cost differentials between isomers; instead, the sole defensible selection criterion is the documented biological activity of the His-Ser-Arg sequence order. Researchers who inadvertently substitute His-Arg-Ser for His-Ser-Arg acquire a compound that, while chemically identical in composition, has no published evidence of integrin recognition, cell adhesion activity, or wound healing efficacy.

Peptide Synthesis QC HPLC Purity Procurement Specification

High-Impact Research and Industrial Application Scenarios for His-Ser-Arg (CAS 628339-58-2)


Biomaterial Surface Functionalization for Bone-Contacting Implants and Scaffolds

His-Ser-Arg is the core synergy motif of fibronectin's PHSRN domain and, when colocalized with RGD ligands at appropriate spatial distances, quantitatively enhances osteoblast adhesion, spreading, focal contact formation, proliferation, alkaline phosphatase activity, and matrix mineralization relative to RGD alone [1]. This makes HSR an essential building block for designing next-generation PEG-based or self-assembled monolayer implant coatings, dental/orthopedic biomaterials, and tissue engineering scaffolds that require integrin α5β1 synergy for optimal osseointegration [1][2].

Integrin α5β1 Pharmacological Probe for Competitive Binding and Signaling Studies

Because soluble PHSRN (containing His-Ser-Arg) partially inhibits RGD-mediated cell attachment and its own adhesion is blocked by anti-α5 and anti-β1 antibodies, HSR-containing peptides serve as integrin α5β1-specific pharmacological tools with a binding mode distinct from RGD [3]. Researchers investigating integrin signaling crosstalk, outside-in signal transduction, or developing α5β1-targeted anti-angiogenic therapeutics can deploy His-Ser-Arg as an orthogonal probe to discriminate α5β1-mediated effects from those of other RGD-binding integrins [3][4].

Corneal Wound Healing and Ocular Surface Therapeutic Development

Alanine-scanning mutagenesis of the PHSRN peptide demonstrates that the Ser and Arg residues—exactly the C-terminal two positions of His-Ser-Arg—are the indispensable amino acids for promoting corneal epithelial migration ex vivo [5]. The N-acetylated, C-amidated Ac-PHSRN-NH₂ formulation, in which His-Ser-Arg is the central tripeptide, additionally benefits from enhanced chemical stability in the tear film [5]. His-Ser-Arg is therefore the minimal active fragment for designing stable, integrin-targeted ocular wound healing peptides, corneal disorder therapeutics, and dry-eye formulations [5].

Structure-Activity Relationship (SAR) Studies on Fibronectin-Derived Bioactive Peptides

The His-Ser-Arg tripeptide represents the minimal core unit of the PHSRN synergy site, enabling systematic SAR investigations through modular peptide synthesis. By varying flanking residues (e.g., Pro- and Asn- capping), spacer lengths between RGD and HSR motifs, and terminal modifications, researchers can quantitatively map the contribution of His-Ser-Arg to integrin binding affinity, cell adhesion strength, and downstream signaling [1][3][5]. The availability of HSR at defined purity grades (95%–98%) from commercial vendors supports reproducible head-to-head comparisons and iterative library synthesis .

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